4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-4-2-3-5-17(14)20-18(23)22-12-10-21(11-13-22)16-8-6-15(19)7-9-16/h2-9H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZKYNAEOLZSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with 2-methylphenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in substituent patterns on the arylpiperazine and carboxamide moieties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (A3, Target) and chlorine (A4) enhance metabolic stability and influence receptor binding. The 4-fluorophenyl group in the Target Compound and A3 may improve CNS penetration compared to bulkier substituents like trifluoromethyl (A15) .
- Thermal Stability : Melting points for analogs range from 184.9–207.5°C, correlating with substituent polarity and crystallinity. Chlorinated derivatives (A4, A6) exhibit higher melting points than fluorinated analogs .
Key Challenges :
- Regioselectivity : Para-substitution on the piperazine ring is favored due to electronic effects, but ortho/meta-substituted analogs require directed metallation or protective group strategies .
- Purification : High-polarity derivatives (e.g., A15 with trifluoromethyl groups) necessitate chromatographic purification, reducing overall yield .
Key Insights :
- TRPV1 Modulation : BCTC’s 3-chloropyridinyl and tert-butyl groups confer high TRPV1 affinity, whereas the Target Compound’s fluorophenyl and methyl groups may favor alternative targets (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition : Fluorine substitution (Target, A3) is associated with enhanced FAAH or PARP inhibition in analogs, though specific data for the Target Compound are lacking .
- Selectivity : Carboxamide linkers (e.g., Target Compound) are critical for dopamine D3 receptor selectivity, as demonstrated in , where carbonyl removal reduced D3R binding by >100-fold .
Recommendations :
- Conduct SAR studies to compare the Target Compound’s affinity for TRPV1, 5-HT1A, and dopamine receptors.
- Optimize synthetic routes to improve yield and purity for in vivo testing.
Biological Activity
4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20FN3O
- CAS Number : 730950-19-3
The presence of the fluorine atom in its structure enhances the compound's lipophilicity and stability, which are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Receptor Interaction : The compound has been studied for its potential to interact with various receptors, including serotonin and dopamine receptors. These interactions can modulate neurotransmitter systems, influencing mood and behavior.
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to pain perception and neuroprotection.
Pharmacological Studies
- Neuropharmacology :
-
Antitumor Activity :
- Preliminary findings suggest that this compound may possess anti-tumor properties. In vitro studies have indicated activity against various cancer cell lines, warranting further investigation into its mechanism of action against tumors.
-
Anticonvulsant Effects :
- There is emerging evidence supporting its neuroprotective effects, indicating potential applications in epilepsy treatment through modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-(4-chlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide | Chlorine instead of fluorine | Varies in receptor affinity |
| 4-(5-bromo-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide | Bromine substitution | Potentially altered biological activity |
| 4-(5-nitro-2-methylphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide | Nitro group introduces different properties | Different reactivity profile |
Study 1: NK(1) Receptor Antagonism
In a study focused on developing NK(1) receptor antagonists, this compound was identified as a potent inhibitor with favorable pharmacokinetic properties. This compound's ability to selectively bind to the NK(1) receptor suggests significant implications for treating anxiety disorders .
Study 2: Antitumor Activity
Research conducted on various derivatives of piperazine compounds highlighted the anti-tumor potential of this compound. In vitro assays demonstrated its effectiveness against specific cancer cell lines, indicating a need for further exploration into its therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 1-(4-fluorophenyl)piperazine with 2-methylphenyl isocyanate in dichloromethane (DCM) under basic conditions (e.g., -diisopropylethylamine) to form the carboxamide bond . Purification typically employs flash chromatography or crystallization with diethyl ether. Alternative routes may use substituted benzoyl chlorides as acylating agents .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology :
- NMR spectroscopy : and NMR are used to verify substituent positions on the piperazine ring and aromatic groups. For example, NMR signals for fluorophenyl protons appear as multiplets at δ 6.9–7.3 ppm .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions between carboxamide groups) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, F content within ±0.4% of theoretical values) .
Q. What preliminary biological screening assays are relevant for this compound?
- Methodology :
- Enzyme inhibition assays : Test against targets like carbonic anhydrase isoforms (hCA I/II) using acetazolamide as a positive control. Activity is measured via stopped-flow CO hydration .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated from dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodology :
- Substituent variation : Modify the fluorophenyl group (e.g., replace F with Cl or CF) or the 2-methylphenyl carboxamide moiety. For example, bromophenyl analogs (e.g., 4-bromophenyl) showed altered binding affinities in kinase assays .
- Bioisosteric replacement : Replace the carboxamide with carbothioamide (as in ) to assess stability and target engagement .
- Pharmacophore mapping : Use computational tools (e.g., Schrodinger’s Phase) to identify critical hydrogen-bond acceptors/donors .
Q. What computational strategies predict binding affinity to dopamine or serotonin receptors?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with D or 5-HT receptors. Key residues (e.g., Asp110 in D) often form salt bridges with the piperazine nitrogen .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
- Methodology :
- Orthogonal assays : Compare results across multiple models (e.g., primary cells vs. immortalized lines) to rule out cell-specific effects .
- Off-target profiling : Screen against unrelated enzymes (e.g., kinases, phosphatases) to identify polypharmacology .
- Metabolite analysis : Use LC-MS to detect degradation products that may interfere with assays .
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
